molecular formula C13H12FNO2 B13178786 1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B13178786
M. Wt: 233.24 g/mol
InChI Key: JBTQUJMUNGFURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a pyrrole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid. The reaction is carried out in 1,2-dichloroethane as the solvent . The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific structural features, such as the fluorophenyl group and the pyrrole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]-3-methylpyrrole-2,5-dione

InChI

InChI=1S/C13H12FNO2/c1-8-7-12(16)15(13(8)17)9(2)10-3-5-11(14)6-4-10/h3-7,9H,1-2H3

InChI Key

JBTQUJMUNGFURQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)C(C)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.